Schisandrone

Description

Properties

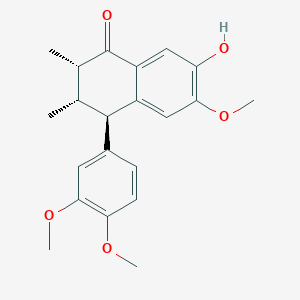

IUPAC Name |

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKPZVVNEGETTG-XAAFQQQXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of schisandrone involves the extraction and isolation from the fruits of Schisandra sphenanthera. The process typically includes the following steps:

Extraction: The fruits are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents such as ethanol or methanol.

Isolation: The extract is concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate schisandrone.

Purification: The isolated compound is further purified using recrystallization or other purification methods to obtain pure schisandrone.

Industrial Production Methods: Industrial production of schisandrone follows similar extraction and isolation techniques but on a larger scale. The process involves:

Large-scale extraction: Using industrial-grade solvents and equipment to extract schisandrone from large quantities of Schisandra sphenanthera fruits.

Chromatographic separation: Employing large-scale chromatographic columns for the isolation of schisandrone.

Purification: Utilizing industrial purification techniques to achieve high purity levels of schisandrone.

Chemical Reactions Analysis

Structural Features and Reactivity

Schisandrone’s structure includes:

-

A central dibenzocyclooctadiene core

-

Methoxy groups at positions C-6 and C-7

-

A hydroxyl group at C-12

-

Methylenedioxy bridges (C-9 and C-10)

These groups dictate its reactivity:

-

Hydroxyl group : Prone to oxidation (e.g., quinone formation) or glycosylation.

-

Methoxy groups : Electron-donating effects stabilize aromatic rings but resist nucleophilic substitution.

-

Methylenedioxy bridge : Susceptible to hydrolysis under acidic/basic conditions, yielding catechol derivatives .

Oxidative Reactions

-

Autoxidation : In aqueous solutions, schisandrone undergoes slow autoxidation, generating silyloxy radicals via interaction with silica particles .

-

Enzymatic Oxidation : Cytochrome P450 enzymes metabolize schisandrone into hydroxylated intermediates, confirmed via LC-MS/MS .

Radical Scavenging

Schisandrone donates hydrogen atoms to stabilize free radicals (e.g., hydroxyl or peroxyl radicals), forming stabilized phenoxyl radicals. This property underpins its antioxidant activity :

Acid/Base Hydrolysis

Under acidic conditions (pH < 3), the methylenedioxy bridge hydrolyzes to yield catechol derivatives:

This reaction is critical for metabolite formation in vivo .

Thermal Stability

Pyrolysis-GC/MS studies (350°C) reveal schisandrone decomposes into:

-

Aromatic fragments : Benzene, toluene

-

Oxygenated products : Vanillin, syringaldehyde

This suggests thermal cleavage of methoxy and methylenedioxy groups .

Electrochemical Behavior

Cyclic voltammetry shows reversible oxidation at +0.45 V (vs. Ag/AgCl), corresponding to phenol oxidation. A second irreversible wave at +0.85 V indicates methoxy group oxidation .

Comparative Reactivity Table

Synthetic Modifications

Schisandrone derivatives are synthesized to enhance bioavailability:

-

Acetylation : Reacting with acetic anhydride yields 12-acetoxyschisandrone (bioactivity retained) .

-

Glycosylation : UDP-glucosyltransferase catalyzes C-12 hydroxyl glucuronidation, forming a water-soluble metabolite .

Stability in Formulations

Schisandrone degrades under UV light (λ = 254 nm) via:

-

Demethylation : Loss of methoxy groups, forming quinone methides.

-

Photodimerization : [2+2] cycloaddition under prolonged exposure .

Unresolved Questions

Scientific Research Applications

Chemistry: Schisandrone is used as a reference compound in phytochemical studies and as a starting material for the synthesis of other lignans.

Mechanism of Action

Schisandrone exerts its effects through various molecular targets and pathways:

Inhibition of α-hemolysin: Schisandrone inhibits the production of α-hemolysin, reducing its hemolytic activity and alleviating Hla-mediated injury in cells.

Antioxidant activity: The compound enhances the activity of antioxidative enzymes, protecting cells from oxidative stress.

Neuroprotection: Schisandrone has been shown to protect against learning and memory impairment in Alzheimer’s disease models by modulating oxidative stress pathways.

Comparison with Similar Compounds

Key Comparative Insights:

Antioxidant Mechanisms :

- Schisandrone and β-asarone both enhance SOD/GSH-Px activity, but Schisandrone uniquely targets NF-κB to reduce inflammation .

- Resveratrol activates sirtuins (SIRT2), which regulate mitochondrial function and oxidative stress independently of antioxidant enzymes .

Anti-Amyloid Effects :

- Schisandrone reduces Aβ toxicity by suppressing oxidative stress, whereas resveratrol promotes Aβ clearance via α-secretase and MMP-9 activation .

Structural and Functional Diversity :

- Paeoniflorin’s glycoside structure may enhance bioavailability compared to Schisandrone’s lignan framework, though both improve post-ischemic cognition .

- β-Asarone, a phenylpropane derivative, shares Schisandrone’s SOD modulation but lacks evidence for PI3K-AKT pathway involvement .

Clinical Translation :

- Resveratrol has advanced to clinical trials for neurodegenerative diseases, while Schisandrone remains in preclinical studies despite its multi-target efficacy .

Biological Activity

Schisandrone is a dibenzocyclooctadiene lignan derived from the plant Schisandra chinensis, known for its extensive medicinal properties. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Recent studies have highlighted its potential in treating various diseases, particularly due to its mechanisms of action at the molecular level.

Antioxidant Properties

Schisandrone exhibits significant antioxidant activity by scavenging free radicals such as hydroxyl radicals and superoxide anions. This capability helps protect cells from oxidative stress, which is implicated in various degenerative diseases.

- Mechanism : Schisandrone enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), leading to reduced levels of malondialdehyde (MDA), a marker of oxidative damage .

Anti-Cancer Effects

Numerous studies indicate that schisandrone has potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways.

- Cell Cycle Arrest : Schisandrone induces G0/G1 phase arrest in human ovarian cancer cells, which is associated with upregulation of p21 and downregulation of cyclin-dependent kinases (CDKs) .

- Apoptosis Induction : It activates intrinsic apoptotic pathways involving caspases and Bcl-2 family proteins, leading to programmed cell death in cancer cells .

Anti-Inflammatory Effects

Research has indicated that schisandrone can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This property suggests its potential use in conditions characterized by chronic inflammation .

Neuroprotective Effects

Schisandrone has shown promise in protecting neuronal cells from damage caused by oxidative stress and neurodegenerative processes. It enhances the expression of heat shock proteins (HSPs), which play a crucial role in cellular stress responses.

- Mechanism : By modulating signaling pathways related to neuroprotection, schisandrone may help mitigate the effects of neurodegenerative diseases such as Alzheimer's .

In Vivo Studies

- Cancer Metastasis : In a study involving BALB/c mice, schisandrone significantly reduced cancer invasion and metastasis, demonstrating its potential as an anti-metastatic agent .

- Neuroprotection : Another study highlighted that schisandrone effectively reduced tau protein hyperphosphorylation in neural stem cells from APP transgenic mice, indicating its protective effects against Alzheimer's disease pathology .

In Vitro Studies

Q & A

Q. What validated protocols exist for isolating and identifying Schisandrone from Schisandra chinensis?

Methodological Answer:

- Extraction : Use sequential solvent extraction (e.g., ethanol, methanol) with polarity gradients to optimize lignan yield, followed by column chromatography (silica gel or Sephadex LH-20) for preliminary separation .

- Identification : Confirm structure via NMR (¹H and ¹³C) and mass spectrometry (HRMS). Compare retention times with reference standards using HPLC or UPLC .

- Purity Validation : Apply TLC and HPLC-DAD to ensure ≥95% purity, adhering to guidelines for compound characterization in natural product research .

Q. What analytical techniques are recommended for quantifying Schisandrone in complex biological matrices?

Methodological Answer:

- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to reduce matrix interference.

- Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision, accuracy) .

- Quality Control : Include internal standards (e.g., deuterated analogs) to correct for recovery variations .

Q. How should researchers design initial pharmacological screening studies for Schisandrone?

Methodological Answer:

- In Vitro Models : Use cell lines (e.g., SH-SY5Y for neuroprotection) with standardized protocols for ROS detection (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) .

- Dose-Response : Test a logarithmic concentration range (e.g., 1–100 µM) to establish EC₅₀ values. Include positive controls (e.g., curcumin for antioxidant studies) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in Schisandrone’s reported neuroprotective mechanisms across studies?

Methodological Answer:

- Data Triangulation : Cross-validate findings using orthogonal assays (e.g., Western blot for protein expression + qPCR for gene regulation) .

- Contextual Variables : Control for cell passage number, culture conditions, and solvent effects (e.g., DMSO concentration ≤0.1%) .

- Meta-Analysis : Systematically review studies to identify confounding factors (e.g., Schisandrone stereoisomer variations) .

Q. How can researchers investigate Schisandrone’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in vivo?

Methodological Answer:

Q. What methodologies address conflicting data on Schisandrone’s synergistic effects in multi-component formulations?

Methodological Answer:

Q. How should multi-omics approaches be integrated to elucidate Schisandrone’s systemic effects?

Methodological Answer:

- Transcriptomics : RNA-seq on treated vs. untreated models to identify differentially expressed pathways (e.g., Nrf2/ARE signaling) .

- Metabolomics : Pair with GC/LC-MS to map metabolic flux changes, validated via pathway enrichment tools (MetaboAnalyst) .

Key Considerations for Methodological Rigor

- Reproducibility : Document experimental conditions exhaustively (e.g., solvent purity, instrument calibration logs) .

- Bias Mitigation : Blind data analysis and randomize treatment groups to reduce observer bias .

- Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and obtain ethics approval for animal/human tissue use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.